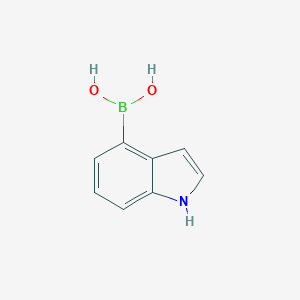

Indole-4-boronic acid

Descripción

Indole-4-boronic acid (CAS: 220465-43-0) is a heterocyclic boronic acid derivative with the molecular formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to the 4-position of an indole scaffold. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules such as lysergic acid (a precursor to LSD) and pharmaceuticals like PI3Kδ inhibitors . Key properties include:

Propiedades

IUPAC Name |

1H-indol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJUQEVUEBCLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CNC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376786 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220465-43-0 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La escina se extrae típicamente de las semillas del castaño de indias utilizando una mezcla de agua y alcohol. Las semillas se pelan, pulverizan y secan. Las semillas secas se pulverizan y se extraen con una mezcla de etanol y agua. La escina cruda se precipita, purifica y cristaliza a través de varios pasos que incluyen calentamiento, enfriamiento y filtración .

Métodos de producción industrial: La producción industrial de escina implica procesos de extracción y purificación a gran escala. Las semillas se procesan a granel, y la extracción se lleva a cabo utilizando solventes y equipos de grado industrial. El extracto crudo se somete luego a múltiples pasos de purificación, incluyendo ensayos potenciométricos, cromatografía líquida de alta resolución y espectrometría de masas, para garantizar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Indole-4-boronic acid is widely employed in Suzuki-Miyaura couplings to form bi-indole structures. Key findings include:

Table 1: Selected Suzuki-Miyaura Couplings of this compound

-

The addition of tosyl chloride (TosCl) as an additive significantly improves yields by mitigating palladium black formation and stabilizing reactive intermediates .

-

This method demonstrates tolerance for diverse substrates, including naphthyl and heteroaryl bromides .

Directed C4 Functionalization via Lithiation

This compound derivatives can be synthesized through directed lithiation strategies:

Scheme 1: Synthesis via Directed Lithiation

-

Lithiation : Treatment of indolyl carbamate 20 with LDA at −78°C generates a C4-lithiated intermediate .

-

Borylation : Quenching with electrophilic boron reagents (e.g., B(OMe)₃) yields 4-borylated indole 21 .

-

Decarbamation : Reductive removal of the carbamate group provides this compound .

Applications :

-

The boronate intermediate 21 undergoes Suzuki couplings with aryl halides to form C4-arylated indoles (e.g., 22a ) .

-

Chan–Lam couplings with aryl stannanes or amines afford C4-heteroaryl products (e.g., 22b ) .

Chan–Lam Coupling Reactions

This compound participates in copper-mediated Chan–Lam couplings under mild conditions:

Table 2: Chan–Lam Coupling Examples

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylamine | Cu(OAc)₂, pyridine, RT, 24h | 4-(Phenylamino)indole | 68% | |

| Thiophenol | Cu(OTf)₂, Et₃N, DCM, 40°C | 4-(Phenylthio)indole | 75% |

Limitations and Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Indole derivatives, including indole-4-boronic acid, have gained attention for their biological activities. They exhibit a range of pharmacological properties such as anticancer, antibacterial, and antiviral activities. The incorporation of boronic acid functionality into indole structures can enhance their selectivity and pharmacokinetic profiles.

Key Findings:

- Anticancer Activity: this compound has been studied for its potential in cancer therapies. Boron-containing compounds like bortezomib have demonstrated efficacy against multiple myeloma, leading to increased interest in similar compounds .

- Biological Targets: Boronic acids can modify the activity of bioactive molecules by altering their interaction with biological targets, which can lead to improved therapeutic outcomes .

Case Study:

A study highlighted the use of boronic acids in combination therapies for lymphomas. The combination of bortezomib with other agents showed promising results in overcoming drug resistance .

Organic Synthesis

This compound is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura reaction, which is essential for constructing carbon-carbon bonds. This reaction allows for the efficient formation of complex indole derivatives.

Key Applications:

- Suzuki-Miyaura Coupling: this compound serves as an effective coupling partner in the synthesis of biaryls and oligomers. Its use has been documented in synthesizing symmetrical biaryls through homocoupling reactions .

- C-H Arylation: Recent advancements have shown that this compound can be employed in C-H arylation protocols, facilitating the introduction of aryl groups at specific positions on indoles under mild conditions .

Data Table: Synthesis Methods Using this compound

| Method | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Reaction | Coupling with aryl halides | 81% | |

| C-H Arylation | Arylating indoles | 75% | |

| Homocoupling | Symmetrical biaryl synthesis | 61% |

Material Science

The stability and reactivity of this compound make it suitable for applications in material chemistry. It can be used to create functionalized materials with specific electronic or optical properties.

Applications:

- Sensor Development: Indole derivatives are explored in sensor technology due to their ability to interact selectively with various analytes. Boronic acids can form reversible covalent bonds with diols, making them useful in detecting carbohydrates and other biomolecules .

- Polymer Chemistry: The incorporation of boronic acids into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli.

Mecanismo De Acción

La escina ejerce sus efectos a través de una amplia gama de mecanismos. Mejora la

Actividad Biológica

Indole-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and enzyme inhibition contexts. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a boronic acid derivative of indole, a heterocyclic organic compound known for its presence in various natural products and pharmaceuticals. The incorporation of a boronic acid group enhances the compound's reactivity and biological potential.

Biological Activities

1. Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that it can inhibit cancer cell proliferation by inducing cell cycle arrest. For instance, studies have shown that certain boronic acid derivatives exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values indicating significant potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.76 |

| CA-4 (comparison) | MCF-7 | 7.05 |

This table illustrates the comparative effectiveness of this compound against established anticancer agents.

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. This suggests that indole derivatives can serve as potential leads for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 7.81 |

| Escherichia coli (ATCC 25922) | 6.50 |

3. Enzyme Inhibition

The compound exhibits notable enzyme inhibition activities, particularly against acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

These findings indicate that this compound may contribute to therapeutic strategies for neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Proteasome Inhibition : Similar to other boronic acids, this compound can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Binding Affinity : Molecular docking studies suggest that indole derivatives bind effectively to target proteins involved in cancer progression and bacterial resistance mechanisms.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of various indole derivatives on multiple cancer cell lines. This compound was found to induce apoptosis through mitochondrial pathways, significantly reducing cell viability in vitro.

Case Study 2: Antibacterial Properties

Another research effort focused on the antibacterial efficacy of indole derivatives against MRSA and E. coli. The study confirmed that the introduction of the boronic acid moiety enhanced antibacterial activity through increased binding affinity to bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing indole-4-boronic acid, and how do reaction conditions influence yield?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a key method, using 4-bromoindole as a starting material. Reaction optimization involves palladium catalysts (e.g., Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and anhydrous solvents (e.g., THF) to achieve yields >80% . Alternative routes include lithiation-borylation of indole derivatives, requiring cryogenic conditions (-78°C) to prevent side reactions .

Q. How is this compound utilized in polymer science, particularly for stimuli-responsive materials?

- Methodology : It is copolymerized with (meth)acrylates or styrenics to create boronic acid-functionalized hydrogels. These materials exhibit glucose sensitivity due to reversible boronate ester formation. Key steps include monomer purification via column chromatography and radical polymerization under inert atmospheres .

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

- Methodology :

- ¹¹B NMR : Detects boronic acid peaks at δ ~30 ppm; shifts indicate esterification or degradation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% typical for synthetic batches) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store under argon at -20°C in amber vials to prevent oxidation and hydrolysis. Solubility in polar aprotic solvents (e.g., DMF) should be confirmed before use in aqueous reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

- Methodology : Use directing groups (e.g., pyridyl or ester moieties) to control coupling sites. Computational DFT studies predict favorable transition states for Suzuki reactions at the 4-position, minimizing byproducts .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology : Systematic reproducibility studies vary catalyst loading (0.5–5 mol% Pd), solvent polarity (THF vs. DMSO), and temperature (25–80°C). For example, higher Pd concentrations (>2 mol%) improve yields in sterically hindered systems but increase cost .

Q. How does the Lewis acidity of this compound impact its reactivity in polymerization?

- Methodology : Adjust pH (5.5–8.5) to modulate boronic acid’s Lewis acidity. Titration with fructose quantifies binding constants (K ≈ 10³ M⁻¹), correlating with hydrogel swelling ratios .

Q. What post-polymerization modifications enable functionalization of boronic acid-containing copolymers?

- Methodology :

- Esterification : React with diols (e.g., 1,2-ethanediol) to form dynamic covalent networks.

- Bioconjugation : Click chemistry (e.g., azide-alkyne cycloaddition) attaches targeting ligands (e.g., peptides) .

Q. Can computational modeling predict the efficacy of this compound in enzyme inhibition?

- Methodology : Molecular docking (AutoDock Vina) simulates binding to serine hydrolases. Parameters include grid boxes centered on catalytic triads and ΔG thresholds (< -7 kcal/mol for high affinity) .

Q. How do electronic effects of indole substituents influence boronic acid reactivity in multicomponent reactions?

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Indole-4-Boronic Acid Pinacol Ester (CAS: 388116-27-6)

Structural Differences : The boronic acid group is protected as a pinacol ester (-B(O₂C₆H₁₂)), increasing stability and altering reactivity.

4-Biphenylboronic Acid (CAS: 5122-94-1)

Structural Differences : A biphenyl scaffold replaces the indole core, altering electronic properties and steric bulk.

Key Insight : The indole nitrogen in this compound enhances hydrogen-bonding interactions with enzyme active sites (e.g., Asp-787 in PI3Kδ), improving inhibitor potency compared to biphenyl analogs .

Functionalized Phenylboronic Acids

Examples from include 4-(Hydroxymethyl)phenylboronic acid and 4-(Methanesulfonyl)phenylboronic acid .

| Compound | Key Feature | Application |

|---|---|---|

| 4-(Hydroxymethyl)phenylboronic acid | Polar -CH₂OH group | Enhances solubility in aqueous media |

| 4-(Methanesulfonyl)phenylboronic acid | Electron-withdrawing -SO₂CH₃ | Modulates reactivity in acidic conditions |

Comparison :

- This compound’s heterocyclic structure provides unique π-π stacking and hydrogen-bonding capabilities, critical for binding to biological targets like Trp-812 and Met-804 in PI3Kδ .

- Functionalized phenylboronic acids are more suited for non-biological applications (e.g., sensors) due to their tunable electronic properties .

Commercial Availability

| Compound | Suppliers (Examples) | Purity | Price (250 mg) |

|---|---|---|---|

| This compound | Sigma-Aldrich, Alfa Aesar | 95% | ~$1,095 |

| This compound pinacol ester | Thermo Scientific, Eon Biotech | ≥97% | ~$200–$500 |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.